molecular formula C18H20N2O2 B13144001 4,4'-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine)

4,4'-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine)

Cat. No.: B13144001
M. Wt: 296.4 g/mol
InChI Key: XTGFDARVAUOXOL-UHFFFAOYSA-N
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Description

4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is an organic compound characterized by the presence of two cyclohexa-2,4-dienamine groups connected via a 1,3-phenylenebis(oxy) linkage. This compound is notable for its unique structure, which combines aromatic and amine functionalities, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dihydroxybenzene (resorcinol) and 4-nitrochlorobenzene.

    Formation of Intermediate: Resorcinol reacts with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate to form 1,3-bis(4-nitrophenoxy)benzene.

    Reduction: The nitro groups in 1,3-bis(4-nitrophenoxy)benzene are reduced to amine groups using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding 4,4’-(1,3-phenylenebis(oxy))bis(cyclohexa-2,4-dienamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of sulfonated or nitrated aromatic compounds.

Scientific Research Applications

4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) involves its interaction with molecular targets through its amine and aromatic functionalities. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s ability to undergo various chemical reactions also allows it to form derivatives with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-aminophenoxy)benzene: Similar structure but lacks the cyclohexa-2,4-dienamine groups.

    4,4’-(1,4-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine): Similar but with a different phenylenebis(oxy) linkage.

    4,4’-(1,3-Phenylenebis(oxy))bis(aniline): Similar but with aniline groups instead of cyclohexa-2,4-dienamine.

Uniqueness

4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is unique due to its combination of cyclohexa-2,4-dienamine groups and the 1,3-phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[3-(4-aminocyclohexa-1,5-dien-1-yl)oxyphenoxy]cyclohexa-2,4-dien-1-amine

InChI

InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8-14H,5,7,19-20H2

InChI Key

XTGFDARVAUOXOL-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1N)OC2=CC(=CC=C2)OC3=CCC(C=C3)N

Origin of Product

United States

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